molecular formula C18H22BrN3O B1680835 1-(2-Bromophenyl)-3-{2-[ethyl(3-methylphenyl)amino]ethyl}urea CAS No. 459429-39-1

1-(2-Bromophenyl)-3-{2-[ethyl(3-methylphenyl)amino]ethyl}urea

Cat. No. B1680835
CAS RN: 459429-39-1
M. Wt: 376.3 g/mol
InChI Key: IFJYEGJUQIBBQV-UHFFFAOYSA-N
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Description

“1-(2-Bromophenyl)-3-{2-[ethyl(3-methylphenyl)amino]ethyl}urea” is a chemical compound with the empirical formula C18H22BrN3O. It is also known as SB 452533 . This compound is a featured product for neuroscience research .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)-3-{2-[ethyl(3-methylphenyl)amino]ethyl}urea” can be represented by its InChI string: InChI=1S/C18H22BrN3O/c1-3-22(15-8-6-7-14(2)13-15)12-11-20-18(23)21-17-10-5-4-9-16(17)19/h4-10,13H,3,11-12H2,1-2H3,(H2,20,21,23) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.29 . It is a yellow to orange powder that is soluble in DMSO .

Scientific Research Applications

Synthesis Techniques and Applications

1-(2-Bromophenyl)-3-{2-[ethyl(3-methylphenyl)amino]ethyl}urea, as a part of the urea class, has several scientific applications mainly in the field of chemistry and biochemistry. Thalluri et al. (2014) demonstrated a method for synthesizing ureas, like the compound , using the Lossen rearrangement. This technique is significant as it allows the conversion from carboxylic acid to urea in a single pot, offering an environmentally friendly and cost-effective method (Thalluri, Manne, Dev, & Mandal, 2014).

Structural Analysis and Crystallography

Yamin and Mardi (2003) investigated a similar urea compound, highlighting its molecular structure in crystal form. Their study provides insights into the structural aspects of such urea derivatives, which is crucial for understanding their chemical properties and potential applications (Yamin & Mardi, 2003).

Pharmaceutical Research

In the realm of pharmaceutical research, compounds like 1-(2-Bromophenyl)-3-{2-[ethyl(3-methylphenyl)amino]ethyl}urea are explored for their potential medical applications. Vidaluc et al. (1995) synthesized a series of compounds including urea derivatives for their antiacetylcholinesterase activity. Such studies are fundamental in developing new pharmaceuticals (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Chemical Reactions and Mechanisms

The understanding of the chemical reactions involving urea derivatives is critical. Clayden et al. (2008) delved into the alpha-pyridylation of chiral amines via urea coupling, providing insights into the reaction mechanisms and the formation of complex molecular structures (Clayden & Hennecke, 2008).

properties

IUPAC Name

1-(2-bromophenyl)-3-[2-(N-ethyl-3-methylanilino)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O/c1-3-22(15-8-6-7-14(2)13-15)12-11-20-18(23)21-17-10-5-4-9-16(17)19/h4-10,13H,3,11-12H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJYEGJUQIBBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)NC1=CC=CC=C1Br)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-3-{2-[ethyl(3-methylphenyl)amino]ethyl}urea

CAS RN

459429-39-1
Record name 459429-39-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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